molecular formula C24H24N4O3S B295761 (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B295761
M. Wt: 448.5 g/mol
InChI Key: VRPRMNSCIAVPIC-OQYABBNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, also known as BTEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in neurological research. BTEP is a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of neurological processes, including learning and memory.

Mechanism of Action

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one works by binding to the mGluR5 receptor and increasing its activity. This results in an increase in the release of glutamate, a neurotransmitter that is involved in many neurological processes. This compound has been shown to enhance the activity of mGluR5 without causing receptor desensitization, which is a common problem with other positive allosteric modulators of this receptor.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It enhances synaptic plasticity, which is important for learning and memory. This compound has also been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and Fragile X syndrome. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurological disorders that involve inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments is that it is a specific and potent modulator of the mGluR5 receptor. This allows researchers to study the specific effects of mGluR5 activation without the confounding effects of other neurotransmitters or receptors. However, one limitation of using this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Fragile X syndrome. Additionally, this compound may have applications in the treatment of other disorders that involve glutamate dysregulation, such as depression and anxiety. Further research is also needed to better understand the mechanisms underlying the effects of this compound on synaptic plasticity and cognitive function.

Synthesis Methods

The synthesis of (6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves several steps, including the reaction of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-propyl-1,3-thiazolidine-4-carboxylic acid, followed by the reaction of the resulting compound with 2-amino-5-ethylthio-1,3,4-thiadiazole. The final step involves the reaction of the resulting compound with 2-ethoxy-1,3-dimethylimidazolium tetrafluoroborate to yield this compound.

Scientific Research Applications

(6Z)-6-[4-(benzyloxy)-3-ethoxybenzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to enhance synaptic plasticity, which is important for learning and memory. This compound has also been shown to improve cognitive function in animal models of neurological disorders, such as Alzheimer's disease and Fragile X syndrome.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(6Z)-6-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C24H24N4O3S/c1-3-8-21-27-28-22(25)18(23(29)26-24(28)32-21)13-17-11-12-19(20(14-17)30-4-2)31-15-16-9-6-5-7-10-16/h5-7,9-14,25H,3-4,8,15H2,1-2H3/b18-13-,25-22?

InChI Key

VRPRMNSCIAVPIC-OQYABBNDSA-N

Isomeric SMILES

CCCC1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)/C(=O)N=C2S1

SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1

Canonical SMILES

CCCC1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OCC)C(=O)N=C2S1

Origin of Product

United States

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